molecular formula C10H21O5P B104338 tert-Butyl diethylphosphonoacetate CAS No. 27784-76-5

tert-Butyl diethylphosphonoacetate

Cat. No. B104338
CAS RN: 27784-76-5
M. Wt: 252.24 g/mol
InChI Key: NFEGNISFSSLEGU-UHFFFAOYSA-N
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Patent
US09242965B2

Procedure details

Triethyl phosphite (485 g) is warmed up to 90° C. under N2 atmosphere in a three-necked round-bottomed flask, and t-butyl bromoacetate (541 g) is added dropwise into the system within 2 h. Then the mixture is kept stirring at 90° C. for around 4 h, and then cooled to room temperature. The obtained mixture is distilled under vacuo to remove compounds with low boiling point, and the residue is collected as a colorless liquid compound 5 in 97% yield (680 g) and >98% GC purity.
Quantity
485 g
Type
reactant
Reaction Step One
Quantity
541 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O:8]CC)([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].Br[CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>>[C:16]([O:15][C:13](=[O:14])[CH2:12][P:1]([O:2][CH2:3][CH3:4])([O:5][CH2:6][CH3:7])=[O:8])([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
485 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
Quantity
541 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Then the mixture is kept stirring at 90° C. for around 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
The obtained mixture is distilled under vacuo
CUSTOM
Type
CUSTOM
Details
to remove compounds with low boiling point
CUSTOM
Type
CUSTOM
Details
the residue is collected as a colorless liquid compound 5 in 97% yield (680 g) and >98% GC purity

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)(C)OC(CP(=O)(OCC)OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.